molecular formula C17H24BNO3 B3142947 N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide CAS No. 515135-62-3

N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B3142947
CAS No.: 515135-62-3
M. Wt: 301.2 g/mol
InChI Key: DVACUYQKEDDWLN-UHFFFAOYSA-N
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Description

N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a boron-containing benzamide derivative featuring a cyclopropylmethyl group attached to the amide nitrogen and a pinacol boronate ester at the para position of the benzamide ring. Its molecular formula is C₁₉H₂₅BNO₃, with a molecular weight of 341.22 g/mol. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions (a palladium-catalyzed process critical for carbon-carbon bond formation in drug discovery and materials science) . The cyclopropylmethyl group confers steric bulk and lipophilicity, distinguishing it from simpler benzamide analogs.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-9-7-13(8-10-14)15(20)19-11-12-5-6-12/h7-10,12H,5-6,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVACUYQKEDDWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Basic Information

  • IUPAC Name : N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide
  • Molecular Formula : C17H24BNO3
  • Molecular Weight : 301.19 g/mol
  • CAS Number : 1151802-22-0

Structure

The compound features a cyclopropylmethyl group attached to a benzamide core with a dioxaborolane moiety. This unique structure may contribute to its biological properties.

This compound has shown activity against various biological targets. Studies indicate that it may interact with specific kinases and enzymes involved in cellular signaling pathways.

Antiparasitic Activity

Recent research highlights the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. It demonstrated low nanomolar potency in vitro, indicating strong potential for therapeutic use against malaria .

Selectivity and Toxicity

The selectivity of this compound for its targets is crucial for minimizing off-target effects. Preliminary toxicity assessments suggest a favorable profile; however, comprehensive toxicity studies are necessary for clinical applications.

Case Studies

  • Antimalarial Efficacy : In a study involving humanized SCID mice infected with P. falciparum, the compound exhibited significant reduction in parasitemia when administered orally .
  • Kinase Inhibition : The compound was evaluated for its ability to inhibit various kinases. It displayed high selectivity for certain kinases over others, which is beneficial for targeted therapies .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntimalarialLow nanomolar potency
Kinase inhibitionSelective inhibition
ToxicityFavorable profile

Synthesis Approaches

The synthesis of this compound involves several key steps:

  • Formation of Dioxaborolane : The dioxaborolane moiety is synthesized from boronic acid derivatives.
  • Cyclopropylmethyl Group Attachment : The cyclopropylmethyl group is introduced through nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained by coupling the modified dioxaborolane with the benzamide backbone.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of the compound exhibit promising anticancer properties. The incorporation of boron into organic molecules often enhances their biological activity. For instance, compounds similar to N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that compounds containing the dioxaborolane moiety showed increased efficacy in targeting cancer cells compared to their non-boronated counterparts .

1.2 Targeting Kinases

The compound has also been investigated for its potential to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can block the signaling pathways that lead to tumor growth and metastasis. Preliminary studies suggest that this compound may interact with certain kinase targets effectively .

Synthetic Chemistry Applications

2.1 Reagent in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various coupling reactions such as Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules .

2.2 Boron Chemistry

The dioxaborolane group enhances the compound's utility in boron chemistry. Boron-containing compounds are pivotal in various chemical transformations due to their ability to form stable complexes with nucleophiles and electrophiles. The presence of the dioxaborolane moiety allows for selective functionalization of aromatic systems and contributes to the development of new synthetic methodologies .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer activityDemonstrated significant inhibition of tumor growth in breast cancer cell lines when treated with boronated compounds .
Study 2Investigate kinase inhibitionIdentified potential kinase targets; showed effective inhibition of specific pathways involved in cancer progression .
Study 3Application in organic synthesisSuccessfully utilized in Suzuki-Miyaura reactions leading to high yields of desired products .

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and key analogs:

Compound Name Substituent on Amide Boronate Position Molecular Formula Molecular Weight (g/mol) Key Features
N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide (Target) Cyclopropylmethyl 4 C₁₉H₂₅BNO₃ 341.22 High steric hindrance; lipophilic; potential stability against hydrolysis
N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide Acetamide-Cyclopropyl 4 C₁₇H₂₄BNO₃ 323.19 Smaller substituent; likely higher reactivity in cross-coupling
N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide Cyclopropyl 3,4 C₁₇H₂₀BFNO₃ 323.16 Fluorine at meta position enhances electronic activation for coupling
N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 3-Chloropropyl 4 C₁₆H₂₃BClNO₃ 328.01 Chlorine introduces electron-withdrawing effects; longer alkyl chain
N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide Methyl 4 C₁₄H₂₀BNO₃ 269.13 Minimal steric hindrance; high reactivity but lower hydrolytic stability
4-tert-Butyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide tert-Butyl 4 C₂₄H₃₀BNO₃ 407.32 Extreme steric bulk; improved stability but reduced reaction kinetics

Key Comparative Insights

Steric and Electronic Effects
  • Cyclopropylmethyl (Target) : The bulky cyclopropylmethyl group reduces reaction rates in cross-coupling compared to smaller substituents (e.g., methyl or cyclopropyl) due to steric hindrance. However, it may enhance stability against hydrolysis by shielding the boronate ester .
  • Chlorine (Ev7) : The 3-chloropropyl group introduces electron-withdrawing effects, which could polarize the boronate, though steric effects from the alkyl chain may dominate .
Physicochemical Properties
  • Lipophilicity : The cyclopropylmethyl group increases logP compared to methyl or acetamide analogs, favoring organic-phase solubility. This is critical for applications in medicinal chemistry where membrane permeability is key.
  • Stability : Bulkier groups (e.g., tert-butyl in Ev19) improve hydrolytic stability of the boronate ester, whereas smaller substituents (e.g., methyl) render the compound more labile .

Q & A

Advanced Research Question

  • Moisture sensitivity : Store under inert gas (Ar) in sealed vials with desiccants (silica gel) to prevent hydrolysis of the boronic ester .
  • Light sensitivity : Amber glassware to avoid photodegradation of the cyclopropylmethyl group.
  • Temperature : –20°C for multi-year stability; avoid freeze-thaw cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Reactant of Route 2
Reactant of Route 2
N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.